molecular formula C16H14ClN3O2S B2432601 5-chloro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}thiophene-2-carboxamide CAS No. 2415563-82-3

5-chloro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}thiophene-2-carboxamide

Cat. No.: B2432601
CAS No.: 2415563-82-3
M. Wt: 347.82
InChI Key: ZVVNVWVIJQMZOM-UHFFFAOYSA-N
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Description

5-chloro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}thiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with a carboxamide group, a hydroxyphenyl ethyl group, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}thiophene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene-2-carboxamide core, followed by the introduction of the chloro and hydroxyphenyl ethyl groups. The pyrazole moiety is then added through a cyclization reaction. Reaction conditions often include the use of solvents like dioxane and catalysts such as hydrazine hydrate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine. Reaction conditions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new alkyl or aryl group.

Scientific Research Applications

5-chloro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. Pathways involved could include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-chloro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}thiophene-2-carboxamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

5-chloro-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2S/c17-15-7-6-14(23-15)16(22)18-10-13(21)11-2-4-12(5-3-11)20-9-1-8-19-20/h1-9,13,21H,10H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVVNVWVIJQMZOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)C(CNC(=O)C3=CC=C(S3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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